The structure and synthesis of (+)-obliquin

Journal of the Chemical Society C: Organic Pub Date: DOI: 10.1039/J39690000526

Abstract

With hydrobromic acid, (+)-obliquin (II) gives mainly the hydrobromide (IV; R = Br) together with a little of a hemiketal (VIII) that is tautomeric with 6-hydroxy-7-(3-methyl-2-oxobutoxy)coumarin (IX; R = H), the orientation of which is established spectroscopically and by synthesis. Etherification of 6,7-dihydroxycoumarin with 3,3-dimethylallyl bromide gives 6-hydroxy-7-(3,3-dimethylallyloxy)coumarin, identical with the natural coumarin, prenyletin, and the isomeric 6-(3,3-dimethylallyl) ether. Epoxidation of prenyletin acetate affords an oxide (XVI) which is transformed by sodium iodide and 1-iodopropane in dimethyl sulphoxide into the acetate of the oxobutoxycoumarin and thence by hydrolysis into the hemiketal (VIII).

Alkaline hydrolysis of the oxide (XVI) leads to a racemic alcohol (XVIII), and a parallel series of reaction leads to the alternative alcohol (XX): hydration of (+)-obliquin with sulphuric acid gives an optically active alcohol corresponding to the former racemate only.

The racemic alcohol (XVIII) is resolvable through the (–)-menthyloxyacetate, and the resulting (+)-alcohol is identical with that prepared from (+)-obliquin. Dehydration with camphorsulphonyl chloride yields (+)-obliquin identical with the natural compound.

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